5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid
Overview
Description
5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid is a compound that features an indole core structure with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the 5-position and a carboxylic acid group at the 2-position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of chemistry and biology due to its structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid typically involves the protection of the amino group on the indole ring with a Boc group. This can be achieved by reacting the indole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of Boc-protected compounds often employs similar methods but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Substitution: The indole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the carboxylic acid group.
Common Reagents and Conditions
Deprotection: TFA, hydrochloric acid, oxalyl chloride in methanol.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
Deprotection: The major product is the free amine derivative of the indole compound.
Substitution: Substituted indole derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the indole compound, depending on the specific reaction conditions.
Scientific Research Applications
5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid has several applications in scientific research:
Biology: Studied for its potential biological activity and as a building block for biologically active compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid primarily involves its role as a protected intermediate in synthetic pathways. The Boc group protects the amino group from unwanted reactions, allowing for selective functionalization of other parts of the molecule. Upon deprotection, the free amine can participate in further reactions to form the desired final product. The molecular targets and pathways involved depend on the specific application and the final compound being synthesized .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-indole-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable during multi-step synthesis.
5-(Methoxycarbonylamino)-1H-indole-2-carboxylic acid: Features a methoxycarbonyl protecting group instead of Boc, offering different reactivity and stability profiles.
5-(Benzyloxycarbonylamino)-1H-indole-2-carboxylic acid: Uses a benzyloxycarbonyl protecting group, which can be removed under different conditions compared to Boc.
Uniqueness
The uniqueness of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid lies in the stability and ease of removal of the Boc protecting group. The Boc group is stable under basic and neutral conditions but can be easily removed under acidic conditions, making it highly versatile for use in multi-step synthetic processes .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)15-9-4-5-10-8(6-9)7-11(16-10)12(17)18/h4-7,16H,1-3H3,(H,15,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNXRJKQZFKDNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138730-81-1 | |
Record name | 5-{[(tert-butoxy)carbonyl]amino}-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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